

Comprehensive Characterization Guide: (S)-1-Boc-2-tributylstannanylpyrrolidine

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Compound of Interest

Compound Name: (S)-1-Boc-2-tributylstannanylpyrrolidine

CAS No.: 123387-67-7

Cat. No.: B3376737

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Executive Summary

Compound: **(S)-1-Boc-2-tributylstannanylpyrrolidine** Formula:

Role: Chiral Organometallic Reagent (Stille Coupling Partner)

This guide details the structural validation of **(S)-1-Boc-2-tributylstannanylpyrrolidine**, a critical intermediate for introducing chiral pyrrolidine motifs into pharmaceutical scaffolds via Stille cross-coupling. Characterization of this compound is frequently complicated by rotameric broadening caused by the tert-butoxycarbonyl (Boc) protecting group and the complex coupling patterns of the tributyltin moiety. This document provides a comparative spectral analysis to distinguish the product from its precursor and common byproducts.[1]

Structural Analysis & NMR Theory

The Rotamer Challenge

Unlike rigid heterocycles, N-Boc-pyrrolidines exhibit restricted rotation around the N-C(O) carbamate bond. At room temperature (298 K), the rate of rotation is slow on the NMR

timescale, resulting in the observation of two distinct rotamers (typically in a 1:1 to 2:1 ratio).

- Implication: Most signals, particularly those near the nitrogen (H-2, H-5), will appear as doubled peaks or broad multiplets. This is not a sign of impurity but an intrinsic molecular feature.^[1]
- Solution: Variable Temperature (VT) NMR at 320–340 K can coalesce these signals into sharp averages, though thermal instability of the stannane bond often necessitates analysis at room temperature.

Tin Satellites ()

The presence of the tributylstannyl group is confirmed not just by the butyl alkyl signals, but by tin satellites. Tin has two NMR-active isotopes,

and

(spin 1/2), with natural abundances of ~7.6% and ~8.6%.

- Diagnostic Feature: The proton at the chiral center (H-2) will show "satellite" sidebands due to

coupling (typically 30–60 Hz).

Comparative Spectral Analysis

The following table contrasts the target stannane with its starting material (1-Boc-pyrrolidine) to facilitate reaction monitoring.

Table 1: ¹H NMR Chemical Shift Comparison (, 400-500 MHz)

Proton Assignment	(S)-1-Boc-2-tributylstannanylpyrrolidine (Product)	1-Boc-pyrrolidine (Precursor)	Diagnostic Change
H-2 (Chiral Center)	3.20 – 3.60 ppm (Multiplet, br)	3.25 – 3.40 ppm (Multiplet)	Appearance of Sn Satellites. In the precursor, H-2 is equivalent to H-5 (chemical symmetry). In the product, H-2 is unique and couples to Sn.
H-5 (to N)	3.00 – 3.50 ppm (Multiplet)	3.25 – 3.40 ppm (Multiplet)	Shifts upfield slightly due to loss of symmetry; overlaps with H-2 region.
Sn-Bu (Butyl Chain)	0.80 – 1.60 ppm (Complex Multiplet)	Absent	Key Indicator. The high-field region becomes crowded with ~27 protons from the tributyltin group.
Boc Group (-Bu)	1.40 – 1.46 ppm (Singlet/Split)	1.45 ppm (Singlet)	Often splits into two singlets (rotamers) or broadens significantly.
H-3 / H-4 (Ring)	1.70 – 2.10 ppm (Multiplet)	1.80 – 1.95 ppm (Multiplet)	Subtle changes; less diagnostic than the H-2 or Sn-Bu regions.



Note: Exact chemical shifts vary with concentration and specific rotamer ratios.[1] The ranges above encompass the major and minor rotamers.[1]

13C NMR Validation

- C-2 Signal: The carbon attached to tin appears significantly upfield relative to the precursor (shielding effect of Sn) and will show distinct satellites with a large coupling constant ().

Experimental Protocol: Synthesis & Isolation

This protocol is based on the authoritative methods developed by Peter Beak and Peter O'Brien, utilizing (-)-sparteine to induce enantioselectivity.

Reagents

- Substrate: N-Boc-pyrrolidine (1.0 equiv)
- Base: s-Butyllithium (1.3 equiv, typically 1.4 M in cyclohexane)
- Ligand: (-)-Sparteine (1.3 equiv) [Induces S-stereochemistry]
- Electrophile: Tributyltin chloride (, 1.4 equiv)
- Solvent: Anhydrous diethyl ether () or MTBE.

Step-by-Step Workflow

- Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine in anhydrous

and cool to -78 °C.
- Deprotonation: Add s-BuLi dropwise.[1] Stir for 15 minutes to form the chiral base complex.
- Lithiation: Add N-Boc-pyrrolidine dropwise. The solution is stirred at -78 °C for 4–5 hours.
 - Mechanism:[1][2] The bulky chiral ligand directs the removal of the pro-S proton, forming an configurationally stable organolithium species.
- Transmetallation: Add

dropwise. Stir at -78 °C for 30 mins, then allow to warm slowly to room temperature over 2 hours.
- Workup: Quench with saturated aqueous

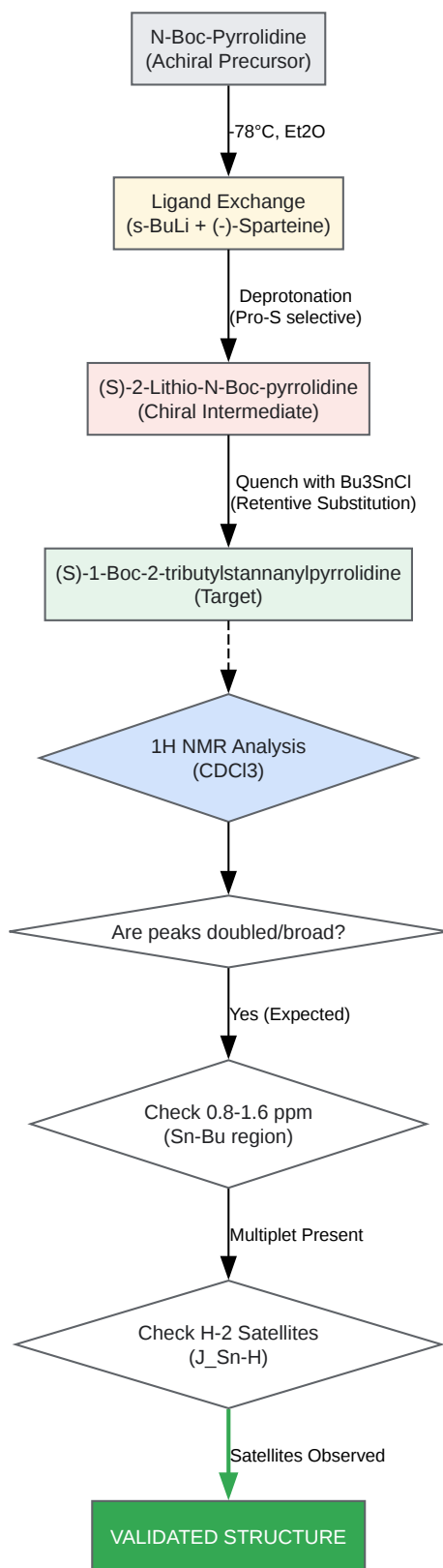
. Extract with

. Dry organic layer over

and concentrate.
- Purification: Flash chromatography on silica gel (neutralized with 1%

to prevent protodestannylation). Elute with Hexanes/EtOAc (95:5).[1]

Graphviz Diagram: Synthesis & Logic Flow



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Caption: Synthesis pathway via Beak's lithiation method and subsequent NMR validation logic tree.

Troubleshooting & Data Interpretation

Issue: "My spectrum looks like a mixture of two compounds."

Diagnosis: This is likely the rotamers.^[1]

- Verification: Run the NMR at 50 °C (323 K). If the doubled peaks coalesce into single sharp peaks, they are rotamers.^[1] If they remain distinct, you have a diastereomeric mixture or impurities.^[1]
- Caution: Do not heat above 60 °C for prolonged periods to avoid thermal decomposition of the C-Sn bond.^[1]

Issue: "I see a large singlet at 1.45 ppm but no tin signals."

Diagnosis: Protonolysis.^{[1][3]}

- If the reaction was quenched with water before the tin chloride reacted, or if the tin reagent was bad, you have isolated the starting material (1-Boc-pyrrolidine).
- Check: Look for the absence of the Sn-Bu multiplet at 0.8–1.0 ppm.^[1]

Issue: "The integration of the butyl region is too high."

Diagnosis: Residual Tin Reagent.^[1]

- or hexabutylditin (byproduct) are greasy and hard to remove.
- Remedy: Use KF on silica gel during purification or wash the crude mixture with aqueous KF solution to precipitate insoluble polymeric organotin fluorides.^[1]

References

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